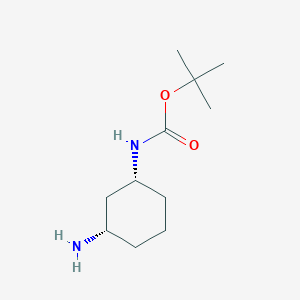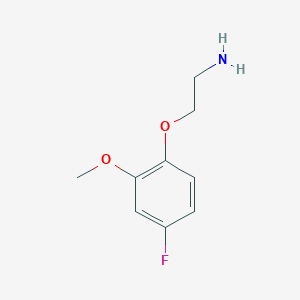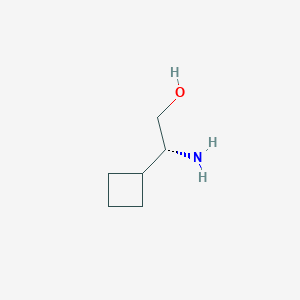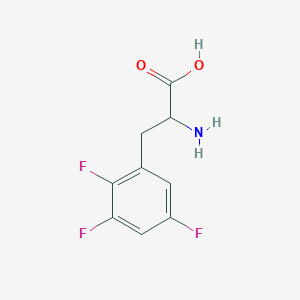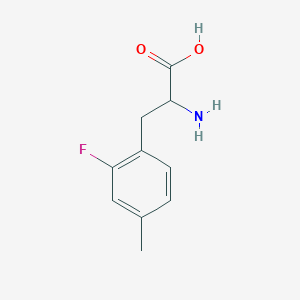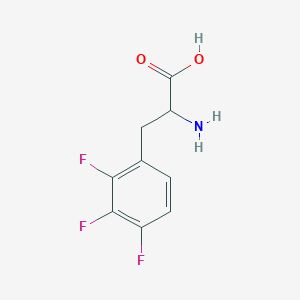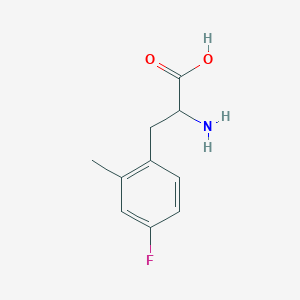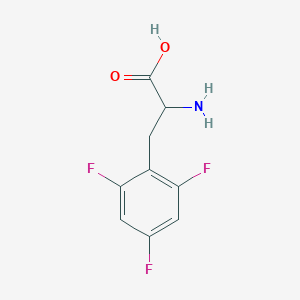
2,4,6-Trifluoro-DL-Phenylalanine
Vue d'ensemble
Description
2,4,6-Trifluoro-DL-Phenylalanine: is a synthetic amino acid derivative where three hydrogen atoms on the benzene ring of phenylalanine are replaced by fluorine atoms. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications. The compound has the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-DL-Phenylalanine typically involves the fluorination of phenylalanine derivatives. One common method is the direct fluorination of N-acetyl-DL-2,4,6-trimethylphenylalanine using a fluorinating agent such as Selectfluor. The reaction is carried out under mild conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trifluoro-DL-Phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl groups to other functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with amines can produce amino derivatives .
Applications De Recherche Scientifique
2,4,6-Trifluoro-DL-Phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving protein engineering and enzyme mechanisms, as the fluorine atoms can influence protein folding and stability.
Medicine: It is investigated for its potential use in drug design, particularly in developing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with unique properties
Mécanisme D'action
The mechanism of action of 2,4,6-Trifluoro-DL-Phenylalanine involves its incorporation into proteins and peptides, where the fluorine atoms can influence the overall structure and function. The fluorine atoms can affect hydrogen bonding, hydrophobic interactions, and the overall stability of the protein. This can lead to changes in the protein’s activity, making it a valuable tool in studying protein function and designing new therapeutics .
Comparaison Avec Des Composés Similaires
- 2,4-Difluoro-DL-Phenylalanine
- 3,5-Difluoro-DL-Phenylalanine
- 4-Fluoro-DL-Phenylalanine
Comparison: 2,4,6-Trifluoro-DL-Phenylalanine is unique due to the presence of three fluorine atoms on the benzene ring, which significantly alters its chemical and physical properties compared to its analogs. The trifluoromethyl groups increase the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in drug design and material science .
Propriétés
IUPAC Name |
2-amino-3-(2,4,6-trifluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2,8H,3,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQWNGIXCCSUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(C(=O)O)N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


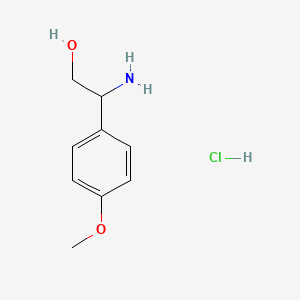
![4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B3094491.png)
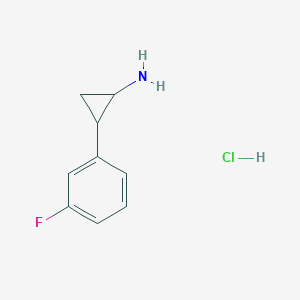
![{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine](/img/structure/B3094498.png)

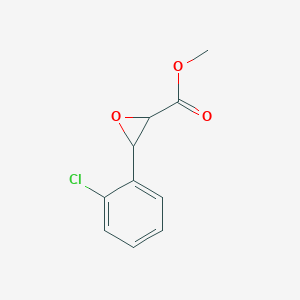
![Chloro(5-methoxy-2-{1-[(4-methoxyphenyl)imino-N]ethyl}phenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium(III)](/img/structure/B3094518.png)
